Tibezonium Iodide

Description

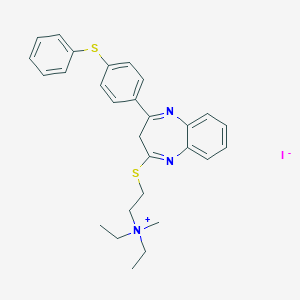

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSPICCNZMNDQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32IN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905128 | |

| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54663-47-7 | |

| Record name | Tibezonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54663-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tibezonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054663477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibezonium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tibezonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tibezonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIBEZONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9P274AJEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tibezonium Iodide: A Technical Guide to its Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound with antiseptic properties, primarily used for local oral treatment. This technical guide provides a comprehensive overview of its synthesis and structural characterization based on available scientific literature. While detailed experimental protocols and raw analytical data are not extensively available in the public domain, this document consolidates the known information to guide researchers and drug development professionals. The synthesis is understood to originate from a 1,5-benzodiazepine derivative, and its structural identity is confirmed by its molecular formula, weight, and various spectroscopic and physical properties. This guide presents the available data in a structured format, including tables for quantitative information and diagrams to illustrate the synthetic workflow.

Introduction

This compound, with the CAS Registry Number 54663-47-7, is recognized for its bactericidal activity. It belongs to the class of 1,5-benzodiazepine derivatives and is utilized as an antiseptic agent. Understanding its synthesis and structural characteristics is crucial for its application, quality control, and further development in pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound has been reported by D. Nardi and colleagues in a Swiss patent and subsequent publications. While the full, detailed experimental protocol is not publicly accessible, the synthesis can be inferred to be a multi-step process culminating in the formation of the quaternary ammonium iodide salt.

General Synthetic Workflow

The synthesis likely involves the following key stages:

-

Formation of the 1,5-Benzodiazepine Core : This is the foundational structure of this compound.

-

Introduction of the Thioether Linkage : A crucial step to append the side chain.

-

Quaternization : The final step to form the active quaternary ammonium iodide.

The logical relationship of this synthetic process can be visualized as follows:

The Early Research and Discovery of Tibezonium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Tibezonium iodide, a quaternary ammonium salt derivative of 1,5-benzodiazepine, emerged in the mid-1970s as a promising topical antiseptic for oropharyngeal use. Early research elucidated its potent antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans, alongside local anesthetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research on this compound, summarizing key quantitative data, outlining experimental methodologies based on available literature, and visualizing its proposed mechanism of action and experimental workflows.

Introduction

This compound, chemically identified as N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b]diazepin-4-ylthio)ethanaminium iodide, is a multifaceted compound developed for the prevention and treatment of infections in the oral cavity. Its discovery was part of a broader exploration of benzodiazepine derivatives for novel therapeutic applications beyond their well-known central nervous system effects. The early investigations, primarily conducted in the 1970s and 1980s, established its profile as a broad-spectrum antimicrobial agent with additional beneficial properties for treating oro-pharyngeal discomfort.

Early Discovery and Synthesis

Mechanism of Action

The therapeutic effects of this compound are attributed to a multi-faceted mechanism of action.

-

Antiseptic Action: As a quaternary ammonium compound, this compound acts as a cationic surfactant. Its lipophilic components facilitate its incorporation into the lipid bilayers of microbial cell membranes. This disrupts the membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell lysis and death. The iodide ion is also thought to contribute to the antimicrobial effect.

-

Local Anesthetic Action: this compound exhibits local anesthetic properties by blocking sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a numbing effect that can alleviate the pain associated with sore throats and other oral irritations.

-

Anti-inflammatory and Mucolytic Effects: Early research also noted its anti-inflammatory and mucolytic properties, which help in reducing swelling and the viscosity of mucus in the respiratory tract, respectively.

In-Vitro Antimicrobial Studies

Early in-vitro studies were crucial in establishing the antimicrobial spectrum and potency of this compound. The primary method used was likely the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols (Based on available abstracts and standard practices of the era)

Determination of Minimum Inhibitory Concentration (MIC):

-

Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with Candida albicans, would have been selected.

-

Culture Media: Appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast) would have been prepared and autoclaved.

-

Drug Dilution: A series of agar plates containing twofold dilutions of this compound would have been prepared.

-

Inoculation: The microbial strains would be cultured in broth to a standardized turbidity (e.g., 0.5 McFarland standard) and then inoculated onto the surface of the drug-containing and control (drug-free) agar plates.

-

Incubation: The inoculated plates would be incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for yeast).

-

MIC Determination: The MIC would be recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Quantitative Data: In-Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data from early studies.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ≤1 |

| Streptococcus pyogenes | Gram-positive | ≤1 |

| Other Gram-positive strains | Gram-positive | Good activity |

| Gram-negative strains | Gram-negative | Poor activity |

| Candida albicans | Yeast | 10 |

Data sourced from MedChemExpress, referencing early studies.

It was also noted that the bactericidal activity against S. aureus and S. pyogenes increased as the pH rose from 6.5-7.0 to 8.0-8.5.

Early In-Vivo and Clinical-Experimental Studies

Information on early in-vivo animal studies is limited in the currently accessible literature. However, a "clinico-experimental study" in stomatology was conducted to assess the efficacy and tolerability of this compound for oral infections.

Experimental Protocol (Logical Reconstruction)

The study likely involved the following workflow:

Quantitative Data: Human Pharmacokinetics

While detailed results from the earliest clinical trials are scarce, more recent studies on buccal mucoadhesive tablets containing this compound provide some pharmacokinetic data in healthy human volunteers.

| Parameter | Value |

| Cmax (salivary) | 16.02 µg/mL |

| Tmax (salivary) | 4 hours |

Data from a study on a mucoadhesive buccal tablet formulation.

Conclusion

The early research on this compound successfully identified it as a potent oropharyngeal antiseptic with a favorable combination of antimicrobial, local anesthetic, and anti-inflammatory properties. Its strong activity against Gram-positive bacteria, which are common culprits in oral and throat infections, supported its clinical development for these indications. While the detailed protocols of the original studies are not fully available, the foundational data clearly established the scientific basis for its use. Subsequent research has focused on optimizing its delivery through various formulations to enhance its therapeutic efficacy.

Pharmacological profile of Tibezonium Iodide as a quaternary ammonium compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium Iodide is a quaternary ammonium compound recognized for its therapeutic applications in treating oropharyngeal conditions.[1][2] Marketed under trade names such as Bexon and Antoral, it functions primarily as an antiseptic and local anesthetic agent, targeting the mucous membranes of the throat to provide relief from inflammation and discomfort.[3][4] As a member of the quaternary ammonium class of compounds, its pharmacological activity is rooted in its cationic surfactant properties, which allow for interaction with and disruption of microbial cell membranes.[5][6] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative efficacy and toxicity data, and the experimental methodologies used to determine these properties.

Chemical and Physical Properties

This compound is a 1,5-benzodiazepine derivative.[4] Its structure consists of a lipophilic quaternary ammonium cation paired with an iodide counterion.[1][2]

| Property | Value | Source |

| CAS Registry Number | 54663-47-7 | [4] |

| Molecular Formula | C28H32IN3S2 | [4][7] |

| Molecular Weight | 601.61 g/mol | [7][8] |

| IUPAC Name | N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][5][7]diazepin-4-ylthio)ethanaminium iodide | [1] |

| Appearance | Crystals from isopropanol | [4] |

| Melting Point | 162°C | [4] |

Pharmacodynamics and Mechanism of Action

The therapeutic effects of this compound are multifaceted, stemming from its activity as an antimicrobial, local anesthetic, anti-inflammatory, and mucolytic agent.[5]

Antimicrobial Action

As a quaternary ammonium compound, this compound's primary antimicrobial action is the disruption of pathogenic cell membranes.[3][5] The cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, cell lysis, and ultimately, cell death.[5] This mechanism is effective against a range of microorganisms, particularly Gram-positive bacteria.[9] The presence of the iodide ion is noted to enhance this antimicrobial activity.[5]

Local Anesthetic Action

This compound exhibits local anesthetic properties by blocking sodium channels in neuronal cell membranes.[3] This blockade inhibits the initiation and propagation of nerve impulses, which results in a numbing sensation in the treated area.[3] This action provides symptomatic relief from the irritation and pain associated with throat infections and inflammation.[5]

Anti-inflammatory and Mucolytic Effects

The compound also demonstrates anti-inflammatory effects, helping to reduce swelling and discomfort in the respiratory passages.[5] Furthermore, it possesses mucolytic properties, aiding in the reduction of mucus viscosity. This facilitates easier expulsion of mucus from the respiratory tract, which is beneficial in conditions characterized by thick mucus.[5]

Below is a diagram illustrating the dual antiseptic and local anesthetic mechanisms of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the antimicrobial activity and toxicity of this compound.

Table 1: In Vitro Antimicrobial Activity

| Organism | Parameter | Concentration | Conditions |

| Staphylococcus aureus | MIC | ≤1 µg/mL | - |

| Streptococcus pyogenes | MIC | ≤1 µg/mL | - |

| S. aureus & S. pyogenes | Bacteriostatic/Bactericidal | 5-10 µg/mL | 15-30 min exposure |

| S. aureus & S. pyogenes | Bactericidal Activity | 0.25-5 µg/mL | 30 min, pH 8.0-8.5 |

Data sourced from MedChemExpress.[9]

Table 2: Acute Toxicity Data

| Species | Route of Administration | LD50 |

| Mice | Oral | 9000 mg/kg |

| Mice | Intraperitoneal (i.p.) | 42 mg/kg |

| Rats | Oral | >10000 mg/kg |

| Rats | Intraperitoneal (i.p.) | 35 mg/kg |

Data sourced from Nardi et al., as cited by DrugFuture.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in readily available literature. However, based on the reported findings, standard methodologies for assessing antimicrobial activity were likely employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were likely determined using a broth microdilution or agar dilution method.

Objective: To determine the MIC of this compound against Gram-positive bacteria such as S. aureus and S. pyogenes.

General Protocol (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

The workflow for a typical MIC determination experiment is visualized below.

Evaluation of Salivary Bacterial Count

Studies have been conducted to verify the effect of this compound on the bacterial flora in human saliva.[10]

Objective: To assess the in-vivo antibacterial efficacy of this compound in the oral cavity.

General Protocol (as inferred from Calzavara et al.): [10]

-

Volunteer Recruitment: A cohort of human volunteers is selected.

-

Baseline Sample Collection: Saliva samples are collected from each volunteer before any treatment is administered.

-

Treatment Administration: The study is conducted in a double-blind, cross-over fashion. Volunteers receive either a placebo or a pharmaceutical form of this compound (e.g., lozenge).

-

Post-Treatment Sample Collection: Saliva samples are collected again at specified time points after administration.

-

Bacterial Counting: The total bacterial count in the pre- and post-treatment saliva samples is determined using standard microbiological techniques, such as plating serial dilutions and counting CFUs.

-

Statistical Analysis: The bacterial counts before and after treatment with this compound and the placebo are compared statistically to determine the significance of any reduction.

Safety and Toxicology

This compound exhibits low acute oral toxicity, as indicated by high LD50 values in mice and rats.[4] However, it shows significantly higher toxicity when administered intraperitoneally.[4] A safety data sheet indicates that the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11] Mutagenicity studies have also been performed, though specific outcomes are not detailed in the provided search results.[12] Caution is advised for individuals with thyroid disorders due to the potential for iodine absorption to interfere with thyroid function tests.[3]

Conclusion

This compound is a quaternary ammonium compound with a multifaceted pharmacological profile, making it an effective agent for the local treatment of oropharyngeal infections and irritations. Its primary mechanisms of action—bacterial membrane disruption and local anesthetic nerve blockade—address both the microbial cause and the symptoms of these conditions.[3][5] Quantitative data confirms its potent in vitro activity against key Gram-positive pathogens. While demonstrating low acute oral toxicity, its environmental and parenteral toxicity warrant careful handling and disposal.[4][11] This guide provides a foundational understanding for researchers and professionals involved in the study and development of antimicrobial and anesthetic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Doctors' Hub: this compound: Antiseptic Mouthwash and Lozenges [doctorshub1.blogspot.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound [drugfuture.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. CAS 7681-78-9: Mebezonium iodide | CymitQuimica [cymitquimica.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C28H32IN3S2 | CID 6918582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Clinico-experimental study of a new antibactorial agent for local use in stomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound|54663-47-7|MSDS [dcchemicals.com]

- 12. tibenzonium iodide | Semantic Scholar [semanticscholar.org]

Tibezonium Iodide: A Comprehensive Technical Review of its Dual Antiseptic and Local Anesthetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound recognized for its dual therapeutic action as both an antiseptic and a local anesthetic.[1] Primarily utilized in topical formulations for oropharyngeal conditions, it offers the dual benefit of microbial load reduction and symptomatic pain relief. This technical guide provides an in-depth review of the core mechanisms, quantitative efficacy data, and relevant experimental protocols pertaining to this compound's dual properties. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a salt composed of a lipophilic quaternary ammonium cation and an iodide counterion.[2] Its clinical applications are primarily in the treatment of sore throat, pharyngitis, and other minor throat irritations. The compound's efficacy stems from its ability to simultaneously address the infectious and painful aspects of these conditions. As an antiseptic, it targets a broad range of pathogenic microorganisms, while its local anesthetic properties provide rapid relief from discomfort.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₂IN₃S₂ | [2] |

| Molar Mass | 601.61 g·mol⁻¹ | [2] |

| Appearance | Crystals from isopropanol | |

| Melting Point | 162°C | |

| CAS Number | 54663-47-7 | [2] |

Mechanism of Action

Antiseptic Action

As a quaternary ammonium compound, this compound's primary antiseptic mechanism involves the disruption of microbial cell membranes.[1] The positively charged nitrogen atom of the cation is attracted to the negatively charged components of the microbial cell surface. This interaction leads to an alteration in cell membrane permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1] The presence of the iodide ion is also believed to contribute to and enhance the overall antimicrobial activity.[1] This broad-spectrum action is effective against bacteria and fungi.

Local Anesthetic Action

The local anesthetic effect of this compound is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to these channels, the influx of sodium ions that is necessary for the depolarization of the nerve membrane is inhibited. This action prevents the initiation and propagation of nerve impulses, resulting in a localized numbing sensation and the alleviation of pain. The onset of this anesthetic effect is reported to be within a few minutes of application.

Quantitative Data

Antiseptic Efficacy

The antiseptic activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various pathogens.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | ≤1 | [3] |

| Streptococcus pyogenes | humanus | ≤1 | [3] |

Local Anesthetic Efficacy

Quantitative data on the specific onset and duration of the local anesthetic action of this compound are not detailed in the available literature, with reports only indicating an onset "within a few minutes".

Toxicological Data

| Test | Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Acute Toxicity | Mice | Oral | 9000 | |

| Acute Toxicity | Rats | Oral | >10000 | |

| Acute Toxicity | Mice | Intraperitoneal | 42 | |

| Acute Toxicity | Rats | Intraperitoneal | 35 |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for assessing antiseptic and local anesthetic properties would be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[4]

General Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or a suitable broth for fungi.

-

Serial Dilution: Two-fold serial dilutions of the this compound solution are performed in the wells of a 96-well microtiter plate, each containing the appropriate broth.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth without this compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity or pellet of microbial growth.

Assessment of Local Anesthetic Activity (Rabbit Cornea Test)

The rabbit corneal reflex test is a common in vivo method for evaluating the surface anesthetic activity of a compound.

Principle: The local anesthetic solution is applied to the cornea of a rabbit's eye. The anesthetic effect is determined by the absence of the corneal reflex (blinking) upon stimulation with a standardized filament.

General Protocol:

-

Animal Model: Healthy adult rabbits are used for the study.

-

Control Measurement: The baseline corneal reflex is established by touching the cornea with a fine, non-injurious stimulus (e.g., a cotton swab or a von Frey filament) and observing the blink response.

-

Application of Test Substance: A solution of this compound at a specific concentration is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control, receiving a vehicle solution.

-

Assessment of Anesthesia: At predetermined time intervals after application, the cornea is stimulated, and the presence or absence of the corneal reflex is recorded.

-

Data Collection: The onset of anesthesia (time to the first absence of the reflex) and the duration of anesthesia (time until the reflex returns to normal) are recorded. The number of stimuli that do not elicit a blink response over a set period can also be quantified.

Visualizations

Signaling Pathway: Local Anesthetic Action

References

In-vitro Antibacterial Spectrum of Tibezonium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tibezonium iodide is an antiseptic agent utilized for topical applications, particularly in the oropharyngeal region.[1] Its chemical structure, featuring a lipophilic quaternary ammonium cation and an iodide counterion, underpins its antimicrobial capabilities.[1] Understanding the in-vitro antibacterial spectrum of this compound is crucial for its clinical application and for guiding further research and development in the field of antiseptics and disinfectants.

Mechanism of Action

The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membranes.[2][3] As a quaternary ammonium compound, its cationic head interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell lysis and death.[2] The presence of the iodide ion is believed to enhance this antimicrobial activity.[2]

Beyond its direct bactericidal effects, this compound also exhibits local anesthetic, anti-inflammatory, and mucolytic properties, which can be beneficial in the management of oropharyngeal infections.[2][3]

Below is a diagram illustrating the proposed mechanism of action:

In-vitro Antibacterial Spectrum

Existing research indicates that this compound is particularly effective against Gram-positive bacteria, which are common causative agents of oropharyngeal infections.[4]

Quantitative Data

Due to the limited availability of comprehensive studies in the public domain, a detailed table of Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial strains cannot be provided at this time. The most specific data available indicates:

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | ≤1 | [5] |

| Streptococcus pyogenes humanus | Not Specified | ≤1 | [5] |

Further research has highlighted its activity against Streptococcus, Diplococcus, and Corynebacterium strains.[4] The bactericidal and bacteriostatic activity of this compound against Staphylococcus aureus SG 511 and Streptococcus pyogenes 821 has been noted to be pH-dependent, with enhanced activity at a pH of 8.0-8.5.[4]

Factors Influencing Activity

The antimicrobial efficacy of this compound can be influenced by environmental factors. The presence of organic matter, such as horse serum, has been observed to cause a slight reduction in its antimicrobial properties.[4] Conversely, the presence of saliva from both smokers and non-smokers does not appear to interfere with its activity.[4]

Experimental Protocols

The following sections describe standardized methodologies that are typically employed to determine the in-vitro antibacterial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standard methods for MIC determination include broth microdilution and agar dilution.

4.1.1. Broth Microdilution Method

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

-

Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

4.1.2. Agar Dilution Method

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of this compound are prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension (e.g., 1-2 µL) is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

The following diagram illustrates a generalized workflow for determining the MIC of an antibacterial agent.

Conclusion

This compound is an effective antiseptic agent with a demonstrated in-vitro activity, particularly against Gram-positive bacteria implicated in oropharyngeal infections. Its mechanism of action, centered on the disruption of the bacterial cell membrane, provides a broad-spectrum antimicrobial effect. While the currently available public data on its complete antibacterial spectrum is limited, the established methodologies for determining antimicrobial susceptibility can be readily applied to further characterize its efficacy against a wider range of clinically relevant pathogens. Further research to generate a more comprehensive dataset of MIC values would be invaluable for optimizing its clinical use and exploring new therapeutic applications.

References

Tibezonium Iodide: A Structural Benzodiazepine with Atypical Functionality

An In-depth Technical Analysis for Drug Development Professionals

Executive Summary

Tibezonium iodide, a compound recognized for its antiseptic and local anesthetic properties, presents a unique case in pharmaceutical classification. While its chemical backbone unequivocally contains a 1,5-benzodiazepine moiety, its pharmacological profile diverges significantly from classical benzodiazepines, which are primarily central nervous system depressants. This guide elucidates the chemical classification of this compound, detailing its structural features and reconciling its classification as a benzodiazepine with its observed mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this atypical pharmaceutical agent.

Chemical Classification and Structure

This compound is authoritatively classified as a benzodiazepine based on its core molecular structure.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]ethanaminium iodide.[1] This nomenclature explicitly identifies the presence of a 1,5-benzodiazepine ring system.

The defining feature of a benzodiazepine is the fusion of a benzene ring to a seven-membered diazepine ring.[2] In the case of this compound, this core structure is further substituted, leading to its distinct pharmacological properties.

However, a critical feature of this compound's structure is that it is also a quaternary ammonium compound.[1][3] This is due to the presence of a positively charged nitrogen atom bonded to four carbon atoms, which is part of a side chain attached to the benzodiazepine core. This quaternary ammonium group is a key determinant of its biological activity and differentiates it from classical benzodiazepines.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]ethanaminium iodide[1] |

| CAS Number | 54663-47-7[1] |

| Molecular Formula | C28H32IN3S2[1] |

| Molecular Weight | 601.61 g/mol [1] |

| Chemical Class | Benzodiazepine, Quaternary Ammonium Compound[1][2] |

The Benzodiazepine Core and its Atypical Functionality

The presence of the benzodiazepine ring system in this compound is a matter of structural fact. The logical relationship can be visualized as follows:

Caption: Logical flow from structure to classification and function.

Classical benzodiazepines, such as diazepam and alprazolam, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system, leading to sedative, anxiolytic, and anticonvulsant effects. In stark contrast, the primary mechanism of action of this compound is attributed to its properties as a quaternary ammonium compound.

The positively charged quaternary ammonium group makes the molecule highly polar and significantly reduces its ability to cross the blood-brain barrier. This is a crucial distinction, as the central nervous system is the primary site of action for traditional benzodiazepines. Consequently, this compound does not exhibit the characteristic CNS depressant effects of its structural relatives.

Mechanism of Action: A Departure from the Norm

The observed pharmacological effects of this compound are consistent with its classification as a quaternary ammonium antiseptic and local anesthetic.

-

Antiseptic Activity: Quaternary ammonium compounds are cationic surfactants that disrupt the cell membranes of microorganisms, leading to cell lysis and death. This explains the efficacy of this compound as an oropharyngeal disinfectant.

-

Local Anesthetic Activity: While the precise mechanism for its local anesthetic effect is not extensively detailed in the provided search results, it is a known property of some quaternary ammonium compounds.

The multifaceted mechanism of action is depicted below:

Caption: Multifaceted mechanism of action of this compound.

Experimental Protocols and Data

Detailed experimental protocols for the synthesis or pharmacological testing of this compound were not available in the initial search results. The provided information primarily consists of its chemical classification and a qualitative description of its mechanism of action. Quantitative data on its antiseptic efficacy or anesthetic potency would require further literature review beyond the scope of this initial investigation.

Conclusion

References

In-Depth Technical Guide: Antimicrobial Activity of Tibezonium Iodide Against Streptococcus pyogenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of Tibezonium Iodide against Streptococcus pyogenes, a significant human pathogen responsible for a wide range of infections. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing antimicrobial efficacy, and visualizes key mechanisms and workflows.

Introduction to this compound

This compound is a quaternary ammonium compound with antiseptic properties.[1] It is utilized in topical formulations for the treatment of infections in the mouth and throat.[2][3] Its multifaceted mechanism of action includes antiseptic, local anesthetic, and anti-inflammatory effects.[1] The primary antimicrobial action is attributed to its ability to disrupt the cellular membranes of bacteria, leading to cell lysis and death.[1] The presence of the iodide ion is considered to enhance this antimicrobial activity.[1]

Quantitative Antimicrobial Activity

Limited publicly available data exists on the specific antimicrobial potency of this compound against Streptococcus pyogenes. However, the following data points have been reported:

| Parameter | Value | Target Organism | Conditions |

| Minimum Inhibitory Concentration (MIC) | ≤1 μg/mL | S. pyogenes humanus | Not specified |

| Bactericidal Activity | Increases with rising pH | S. pyogenes 821 | pH range: 6.5-8.5 |

Table 1: Summary of Quantitative Data for this compound against Streptococcus pyogenes.[2]

Proposed Mechanism of Action

The primary antibacterial mechanism of this compound against Streptococcus pyogenes is the disruption of the bacterial cell membrane integrity. As a quaternary ammonium compound, the positively charged portion of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.

Caption: Proposed mechanism of action of this compound against S. pyogenes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Streptococcus pyogenes isolate

-

Mueller-Hinton Broth (MHB) supplemented with 5% laked horse blood

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C with 5% CO₂)

Procedure:

-

Bacterial Inoculum Preparation: Culture S. pyogenes on a blood agar plate for 18-24 hours. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in supplemented MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in supplemented MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

-

Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a blood agar plate.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Caption: General workflow for MIC and MBC determination.

Conclusion

This compound demonstrates in vitro activity against Streptococcus pyogenes, with a reported MIC of ≤1 μg/mL. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is characteristic of quaternary ammonium compounds. While comprehensive quantitative data and specific experimental protocols are not widely published, standardized antimicrobial susceptibility testing methods provide a robust framework for further investigation into its efficacy. This guide serves as a foundational resource for researchers and professionals in the field of drug development, encouraging further exploration into the potential of this compound as an agent against S. pyogenes infections.

References

The Historical Context and In-Depth Technical Guide to Tibezonium Iodide in Stomatology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tibezonium iodide, a quaternary ammonium compound belonging to the benzodiazepine class of organic compounds, has a noteworthy history in the field of stomatology as a topical antiseptic.[1][2] Emerging in the mid-20th century, it was investigated for its efficacy in managing common oral pathologies, primarily bacterial infections, gingivitis, and dental plaque. Its mechanism of action is twofold: as a potent antiseptic agent that disrupts bacterial cell membranes, leading to cell lysis, and as a local anesthetic that blocks sodium channels in nerve fibers, offering symptomatic relief. This technical guide provides a comprehensive overview of the historical context of this compound, its mechanism of action, a summary of key quantitative data from early studies, and detailed experimental protocols relevant to its evaluation.

Historical Perspective

This compound was introduced as a novel antibacterial agent for the prevention and treatment of mouth infections. Early clinical and experimental studies, predominantly from the 1970s, explored its application in various oral and dental conditions. It was formulated in different delivery forms, including tablets, chewing gum, and mouthwashes, to target the oral mucosa and dental surfaces effectively.

A notable early clinico-experimental study investigated its impact on the bacterial flora of human saliva and its therapeutic efficacy in patients with marginal paradentitis and other oral diseases. The research highlighted a statistically significant reduction in salivary bacterial counts following its administration.

Quantitative Data Summary

The following tables summarize the key quantitative data available from historical and recent studies on this compound.

| Table 1: In Vitro Antimicrobial Activity of this compound | |

| Parameter | Value/Observation |

| Minimum Inhibitory Concentration (MIC) vs. S. aureus and S. pyogenes humanus | ≤1 μg/mL[3] |

| Bacteriostatic and Bactericidal Activity Concentration | 5-10 μg/mL (15-30 min exposure) against Gram-positive strains[3] |

| pH-Dependent Bactericidal Activity vs. S. aureus and S. pyogenes 821 | Increased activity at pH 8.0-8.5 compared to pH 6.5-7.0 (at 0.25-5 μg/mL for 30 min)[3] |

| Table 2: Clinical Efficacy of this compound in Early Studies | |

| Condition Treated | Pharmaceutical Form |

| Marginal paradentitis and associated diseases | Tablets |

| Marginal paradentitis, piorrhoic paradontosis, alveolitis | Chewing Gum |

Note: The term "satisfactory" in the original studies was not explicitly defined with standardized indices but likely referred to clinical improvement as assessed by the investigators.

| Table 3: Pharmacokinetic Parameters of this compound from a Recent Study (Buccal Mucoadhesive Tablets) | |

| Parameter | Value |

| First-order salivary Cmax of this compound (TBN) | 16.02 µg/mL (within 4 hours)[4] |

| Maximum in vivo residence time | 11.37 hours[4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in stomatology, based on established principles and available information.

In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol is a standardized method for evaluating the antimicrobial efficacy of a mouth rinse containing this compound.

-

Preparation of Microbial Inoculum:

-

Standard strains of relevant oral pathogens (e.g., Streptococcus mutans, Porphyromonas gingivalis) are cultured on appropriate agar plates.

-

A standardized microbial suspension (e.g., 1.5 × 10⁸ CFU/mL) is prepared in a suitable broth.

-

-

Inoculation of Agar Plates:

-

Mueller-Hinton agar supplemented with 5% sheep blood is prepared.

-

The agar surface is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

-

Application of Test Agent:

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A defined volume (e.g., 100 μL) of the this compound mouth rinse is dispensed into each well. A placebo or negative control (e.g., sterile distilled water) is used in separate wells.

-

-

Incubation:

-

The inoculated plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).

-

-

Measurement and Interpretation:

-

The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Saliva Bacterial Count Protocol (Historical Clinical Trial)

This protocol outlines a likely procedure for assessing the in vivo antibacterial effect of this compound on salivary flora.

-

Subject Recruitment and Baseline Sampling:

-

A cohort of healthy volunteers is recruited.

-

Subjects are instructed to refrain from oral hygiene procedures for a specified period before the baseline sample collection.

-

Unstimulated saliva is collected by expectoration into a sterile container for a defined period.

-

-

Treatment Administration:

-

Subjects are randomly assigned to either the this compound group or a placebo group in a double-blind, cross-over design.

-

The assigned treatment (e.g., mouthwash, tablet, or chewing gum) is administered according to a specified regimen.

-

-

Post-Treatment Saliva Collection:

-

Saliva samples are collected at predetermined time points after treatment administration.

-

-

Bacterial Enumeration:

-

Saliva samples are serially diluted in a suitable buffer (e.g., sterile saline).

-

Aliquots of each dilution are plated onto non-selective agar (e.g., Tryptic Soy Agar) for total bacterial counts.

-

Plates are incubated under appropriate conditions.

-

Colony-forming units (CFUs) are counted, and the bacterial concentration in the original saliva sample is calculated.

-

-

Statistical Analysis:

-

Statistical tests (e.g., t-test or ANOVA) are used to compare the change in bacterial counts from baseline between the treatment and placebo groups.[5]

-

Clinical Assessment of Gingivitis and Plaque (1970s Protocol)

This protocol describes the likely methodology for clinical trials evaluating this compound for gingivitis and plaque.

-

Patient Selection:

-

Patients with a certain level of pre-existing gingivitis and plaque are recruited.

-

-

Baseline Assessment:

-

Plaque Index (e.g., Quigley-Hein Plaque Index, modified by Turesky):

-

Gingival Index (e.g., Löe and Silness Gingival Index):

-

-

Treatment and Control:

-

Patients are randomly assigned to a treatment group (this compound in a specific formulation) or a control group (placebo).

-

The treatment is administered for a defined period (e.g., several weeks or months).

-

-

Follow-up Assessments:

-

Plaque and Gingival Indices are re-evaluated at specified intervals.

-

-

Data Analysis:

-

The mean changes in plaque and gingivitis scores from baseline are compared between the groups using statistical tests like the t-test.[5]

-

Mechanisms of Action and Signaling Pathways

Antiseptic Action: Bacterial Membrane Disruption

As a quaternary ammonium compound, this compound's primary antiseptic mechanism involves the disruption of the bacterial cell membrane.[10][11][12] This process can be visualized as a multi-step interaction.

Caption: Bacterial membrane disruption by this compound.

Local Anesthetic Action: Sodium Channel Blockade

The local anesthetic effect of this compound is achieved by blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of nerve impulses perceived as pain.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordreference.com [oxfordreference.com]

- 7. medicalalgorithms.com [medicalalgorithms.com]

- 8. Gingival Index (By Loes and Sillness) | PPTX [slideshare.net]

- 9. periobasics.com [periobasics.com]

- 10. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. zahnwelt-mohsen.de [zahnwelt-mohsen.de]

- 13. researchgate.net [researchgate.net]

- 14. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of Tibezonium Iodide: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Tibezonium iodide, a quaternary ammonium compound recognized for its antiseptic and local anesthetic properties, has also been noted for its anti-inflammatory effects, particularly in the context of oral and pharyngeal health.[1][2] Despite its clinical use, a comprehensive understanding of its specific anti-inflammatory mechanisms, supported by robust quantitative data, remains an area ripe for investigation. This technical guide aims to bridge this knowledge gap by providing a foundational understanding of the potential anti-inflammatory actions of this compound, based on the known properties of its chemical class and the iodide component. Furthermore, this document provides detailed, standardized experimental protocols for researchers to quantitatively assess its anti-inflammatory efficacy and elucidate its mechanism of action. This guide serves as a valuable resource for initiating and advancing research into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction to this compound

This compound is a multifaceted compound utilized primarily for topical application in the oral cavity to address infections and inflammation.[1] Its efficacy is attributed to a combination of antiseptic, local anesthetic, and anti-inflammatory activities.[2] While its antiseptic properties, stemming from its quaternary ammonium structure, are well-documented, the specifics of its anti-inflammatory action are less defined in publicly available literature. A clinical study has demonstrated the effectiveness of a mouthwash containing this compound in reducing gingival inflammation, providing clinical evidence of its anti-inflammatory potential.[3]

Postulated Anti-inflammatory Mechanism of Action

The precise signaling pathways modulated by this compound to exert its anti-inflammatory effects have not been fully elucidated. However, based on the known properties of quaternary ammonium compounds and iodide, a plausible mechanism can be postulated. It is hypothesized that this compound may interfere with key inflammatory cascades, potentially through the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

To facilitate future research and ensure standardized data presentation, the following tables are provided as templates for summarizing quantitative results from in vitro and in vivo anti-inflammatory assays of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production

| Concentration of this compound | % Inhibition of TNF-α Production (Mean ± SD) | % Inhibition of IL-6 Production (Mean ± SD) | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |

| 1 µM | ||||

| 10 µM | ||||

| 50 µM | ||||

| 100 µM |

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

| Concentration of this compound | % Inhibition of COX-1 Activity (Mean ± SD) | % Inhibition of COX-2 Activity (Mean ± SD) | IC50 (µM) for COX-1 Inhibition | IC50 (µM) for COX-2 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 1 µM | |||||

| 10 µM | |||||

| 50 µM | |||||

| 100 µM |

Table 3: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL, Mean ± SD) | Paw Volume at 3h (mL, Mean ± SD) | Paw Volume at 5h (mL, Mean ± SD) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0% | |||

| This compound | 10 | ||||

| This compound | 30 | ||||

| This compound | 100 | ||||

| Positive Control (e.g., Indomethacin) | 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL (except for the unstimulated control) and incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 values are determined by non-linear regression analysis.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

Methodology:

-

Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Treatment: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (at various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg). The test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 3, and 5 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Conclusion and Future Directions

While this compound is clinically recognized for its anti-inflammatory effects, this guide highlights the significant opportunities for further research to delineate its specific mechanisms of action and quantify its efficacy. The provided experimental protocols and data presentation templates offer a standardized framework for researchers to generate robust and comparable data. Future investigations should focus on utilizing these and other advanced methodologies, such as transcriptomics and proteomics, to identify the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its anti-inflammatory properties will be instrumental in optimizing its clinical applications and potentially expanding its therapeutic use to a broader range of inflammatory conditions.

References

Tibezonium Iodide's effect on sodium channel blockade in neurons

An In-Depth Technical Guide to the Presumed Mechanism of Tibezonium Iodide: Neuronal Sodium Channel Blockade

Disclaimer: Direct experimental data on the specific interaction of this compound with neuronal voltage-gated sodium channels, including quantitative metrics like IC50 values and detailed effects on channel kinetics, is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates the expected mechanism of action based on its classification as a local anesthetic and the well-established principles of sodium channel blockade by this class of drugs. The experimental protocols and data presented are generalized for the study of sodium channel blockers and should be considered illustrative for a compound like this compound.

Introduction

This compound is recognized for its dual antiseptic and local anesthetic properties.[1] The latter effect is attributed to its ability to block voltage-gated sodium channels (VGSCs) in neuronal cell membranes, a mechanism it shares with other local anesthetics.[1] This blockade prevents the initiation and propagation of nerve impulses, leading to a loss of sensation.[1] Voltage-gated sodium channels are crucial for the function of excitable cells like neurons, and their modulation is a key strategy for pain management. This technical guide provides a detailed overview of the presumed mechanism by which this compound exerts its anesthetic effects through the blockade of neuronal sodium channels, details the standard experimental procedures to characterize such interactions, and presents the expected quantitative outcomes.

The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are transmembrane proteins that form a pore through which sodium ions can pass. In neurons, they are responsible for the rapid rising phase of the action potential. At the resting membrane potential, these channels are predominantly in a closed state. Upon depolarization to a threshold potential, they rapidly open (activate), allowing an influx of sodium ions that further depolarizes the membrane. This is followed by a slower transition to a non-conductive, inactivated state. The channel must then return to the closed state (recover from inactivation) before it can be opened again. This cycle of activation, inactivation, and recovery is fundamental to neuronal signaling.

Presumed Mechanism of Action: State-Dependent Sodium Channel Blockade

The prevailing model for the action of local anesthetics is the modulated receptor hypothesis . This theory posits that these drugs bind with different affinities to the different conformational states of the sodium channel. Specifically, they exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of neuronal firing. Neurons that are more active, and therefore have their sodium channels opening and inactivating more frequently, are more susceptible to blockade. This is a desirable property for a local anesthetic, as it preferentially targets sensory neurons transmitting pain signals, which often have a high firing rate.

Expected Quantitative Effects on Sodium Channel Function

The interaction of a compound like this compound with voltage-gated sodium channels can be quantified through electrophysiological experiments. The following tables illustrate the types of data that would be generated from such studies.

Table 1: Illustrative Potency of a Local Anesthetic-like Compound on Neuronal Sodium Channels

| Channel State | Parameter | Illustrative Value | Description |

| Resting State | K_r | > 100 µM | Dissociation constant for the resting state of the channel. A higher value indicates lower affinity. |

| Open State | K_o | 5 - 20 µM | Dissociation constant for the open state of the channel. |

| Inactivated State | K_i | 1 - 10 µM | Dissociation constant for the inactivated state of the channel. A lower value indicates higher affinity. |

| Overall Block | IC50 | 10 - 50 µM | Concentration required to inhibit 50% of the sodium current under specific experimental conditions (e.g., a holding potential that promotes a mix of resting and inactivated states). |

Note: The values presented are hypothetical and serve to illustrate the expected relative affinities for different channel states based on the modulated receptor hypothesis.

Table 2: Expected Modulation of Sodium Channel Gating Parameters

| Gating Parameter | Expected Effect | Description |

| Peak Current Amplitude | Decrease | The primary effect of channel blockade is a reduction in the number of conducting channels, leading to a smaller peak sodium current. |

| Steady-State Inactivation | Hyperpolarizing Shift | The voltage at which half of the channels are inactivated (V½ of inactivation) is shifted to more negative potentials. This is because the drug binds preferentially to and stabilizes the inactivated state, making it easier for channels to enter this state. |

| Recovery from Inactivation | Slowing | The time it takes for channels to recover from the inactivated state back to the resting state is prolonged. This contributes significantly to the use-dependent block. |

| Activation Kinetics | Minimal to no change | The voltage-dependence and kinetics of channel opening are typically not significantly affected by classic local anesthetics. |

Detailed Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

To definitively characterize the effects of this compound on neuronal sodium channels, the whole-cell patch-clamp technique would be the gold standard.

Cell Preparation

Cultured neurons (e.g., primary dorsal root ganglion neurons or neuroblastoma cell lines like SH-SY5Y) that endogenously express a population of voltage-gated sodium channels are plated on glass coverslips.

Solutions

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA-Cl, 4-AP, and CdCl₂) are often added.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block outward potassium currents from the inside.

Electrophysiological Recording

A glass micropipette filled with the internal solution is pressed against the membrane of a neuron. A giga-ohm seal is formed before rupturing the cell membrane to achieve the whole-cell configuration. A patch-clamp amplifier is used to control the membrane voltage and record the resulting currents.

Voltage-Clamp Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV (where most channels are in the resting state), the membrane is depolarized in steps to various test potentials (e.g., from -80 mV to +40 mV in 5 mV increments). This protocol is performed in the absence and presence of various concentrations of the test compound to determine the effect on the peak current amplitude.

-

Steady-State Inactivation: The membrane is held at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV) for a long duration (e.g., 500 ms) to allow channels to equilibrate between the resting and inactivated states. This is followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available, non-inactivated channels. This is done with and without the drug to determine the shift in the V½ of inactivation.

-

Use-Dependent Block: A train of short depolarizing pulses (e.g., to -10 mV for 20 ms) is delivered at a certain frequency (e.g., 5 Hz, 10 Hz). The peak current of each pulse is measured and normalized to the peak current of the first pulse. A progressive reduction in the normalized current during the train indicates use-dependent block.

Visualizations

Signaling Pathway and Site of Action

Caption: Action potential propagation and the inhibitory site of this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for characterizing a compound's effect on sodium channels.

Modulated Receptor Hypothesis

Caption: State-dependent binding of a local anesthetic to a sodium channel.

Conclusion

While direct experimental evidence is lacking, the classification of this compound as a local anesthetic strongly implies a mechanism of action involving the blockade of voltage-gated sodium channels in neurons. It is presumed to act via a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the channel, which leads to a use-dependent inhibition of neuronal firing. This provides a targeted action on more active neurons, such as those involved in nociception. The detailed characterization of these effects would require rigorous electrophysiological studies, as outlined in this guide. Such research would be invaluable to fully understand the pharmacological profile of this compound and to potentially guide the development of novel therapeutics for pain management.

References

Initial Toxicity Profile of Tibezonium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial toxicity studies conducted on Tibezonium Iodide, an antiseptic and local anesthetic agent. The information is compiled from available public data to assist researchers and professionals in drug development. Due to the limited availability of detailed study reports in the public domain, this document focuses on presenting the established toxicological endpoints and the general methodologies employed in these early-stage assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. For this compound, acute toxicity has been evaluated in rodent models, with the lethal dose 50% (LD50) being the primary endpoint.

Data Presentation: Acute Toxicity

The following table summarizes the reported LD50 values for this compound in mice and rats via oral and intraperitoneal administration.

| Species | Route of Administration | LD50 Value (mg/kg) |

| Mice | Oral | 9000 |

| Rats | Oral | >10000 |

| Mice | Intraperitoneal (i.p.) | 42 |

| Rats | Intraperitoneal (i.p.) | 35 |

Data sourced from Nardi et al.

Experimental Protocols: Acute Toxicity (General Description)

-

Test Animals: Healthy, young adult mice and rats of both sexes.

-

Dosage: A range of doses of this compound administered to different groups of animals.

-

Administration: The substance was administered either orally (gavage) or via intraperitoneal injection.

-

Observation Period: Animals were observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Endpoints: The primary endpoint was the determination of the LD50 value, the dose at which 50% of the test animals died. Observations of clinical signs of toxicity, such as changes in behavior, appearance, and body weight, would also have been recorded.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA caused by a substance. A key study on the mutagenic potential of this compound was conducted by Veronese et al. in 1983.

Data Presentation: Mutagenicity Studies

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium (five strains) | With and without | Non-mutagenic |

| Host-Mediated Assay | Schizosaccharomyces pombe in mice | In vivo | Non-mutagenic |

Experimental Protocols: Mutagenicity Studies

The following outlines the general experimental procedures for the mutagenicity tests performed on this compound.[1]

Ames Test (Bacterial Reverse Mutation Assay):

-

Strains: Five different tester strains of Salmonella typhimurium were used. These strains are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-free medium.

-

Exposure: The bacterial strains were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate the metabolic processes that occur in mammals.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control would indicate mutagenic potential.

Host-Mediated Assay:

-

Microorganism: The yeast Schizosaccharomyces pombe was used as the indicator microorganism.

-

Host Animal: Mice were used as the host.

-

Procedure: The yeast cells were injected into the peritoneal cavity of the mice. The mice were then treated with this compound. After a set period, the yeast cells were recovered from the mice and examined for mutations. This assay assesses the potential for a substance to be metabolized into a mutagenic compound in a living animal.

The study concluded that this compound did not exhibit mutagenic activity in either of these assays.[1]

Subacute and Chronic Toxicity

Information regarding specific subacute (repeated dose for 28 or 90 days) and chronic (longer-term) toxicity studies for this compound is not extensively available in publicly accessible literature. The Globally Harmonized System (GHS) classification notes its potential for chronic aquatic toxicity.[2]

Reproductive and Developmental Toxicity